

Kopsinine: A Technical Guide to its Discovery, Chemistry, and Biological Significance

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Abstract

Kopsinine, a complex indole alkaloid, has been a subject of significant interest in natural products chemistry since its discovery in the mid-20th century. Isolated from plants of the *Kopsia* genus, its intricate hexacyclic caged structure has presented a formidable challenge for synthetic chemists and a fascinating case study for spectroscopic analysis. This technical guide provides an in-depth exploration of the discovery, history, and chemistry of **Kopsinine**. It details the initial isolation and structure elucidation efforts, modern total synthesis strategies, and the emerging understanding of its biological activities, including its potential as a modulator of multidrug resistance in cancer. This document consolidates key experimental methodologies, quantitative data, and visual representations of relevant pathways to serve as a comprehensive resource for researchers in natural products chemistry and drug development.

Introduction

Kopsinine is a member of the aspidofractinine subgroup of monoterpenoid indole alkaloids, characterized by a highly rigid and complex hexacyclic framework. First isolated from the bark of the rainforest tree *Kopsia longiflora* Merrill, this natural product has captivated chemists with its unique structural features, including seven stereocenters and a bicyclo[2.2.2]octane core. The elucidation of its structure was a significant achievement in the mid-20th century, relying on classical chemical degradation and the nascent techniques of spectroscopic analysis. The

subsequent total syntheses of **Kopsinine** have been celebrated as milestones in the art and science of organic synthesis, showcasing innovative strategies and methodologies.

Beyond its chemical intrigue, **Kopsinine** has demonstrated noteworthy biological activities. Of particular interest is its ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. This activity is believed to stem from its interaction with P-glycoprotein (P-gp), a transmembrane efflux pump. This guide will delve into the historical context of **Kopsinine**'s discovery, the evolution of its structural determination, the intricacies of its synthesis, and the current understanding of its biological functions and potential therapeutic applications.

Discovery and History

The story of **Kopsinine** begins in 1955 with the work of W.D. Crow and M. Michael at the Australian Commonwealth Scientific and Industrial Research Organisation (CSIRO). In their pioneering study of the alkaloidal content of *Kopsia longiflora* Merrill, a tree native to the rainforests of Southeast Asia, they reported the isolation of four new alkaloids. Among them was a crystalline substance they named **Kopsinine**.

Their initial characterization, published in the Australian Journal of Chemistry, established the molecular formula of **Kopsinine** as $C_{21}H_{26}N_2O_2$ and reported a yield of 0.2% from the dried bark of the plant[1]. This seminal work laid the foundation for future investigations into this new class of indole alkaloids.

The definitive structural elucidation of **Kopsinine** and its congeners was a more protracted process, culminating in the early 1960s. A pivotal contribution came from the laboratory of Professor Sir Alan R. Battersby at the University of Bristol. In a 1963 paper in the Journal of the Chemical Society, Battersby and H. Gregory detailed their extensive studies on the alkaloids of *Kopsia* species, including Kopsine, fruticosamine, and fruticosine[2]. Through a combination of chemical degradation studies and spectroscopic analysis, including infrared (IR) and ultraviolet (UV) spectroscopy, they were able to piece together the intricate, caged structure of these alkaloids. While the initial discovery relied on classical methods, the final confirmation of the complex three-dimensional structure of aspidofractinine-type alkaloids was greatly aided by the advent of more powerful spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for related compounds.

Physicochemical and Spectroscopic Data

A comprehensive understanding of **Kopsinine** requires a detailed examination of its physical and chemical properties, as well as its spectroscopic signature. This data is crucial for its identification, characterization, and the design of synthetic and medicinal chemistry efforts.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₂	[1]
Molecular Weight	338.45 g/mol	
Appearance	Crystalline solid	[1]
Melting Point	184-185 °C	
Optical Rotation	[α]D -76.9° (c 2.09, CHCl ₃)	

Spectroscopic Data

The structural elucidation and routine characterization of **Kopsinine** rely heavily on modern spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for **Kopsinine**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.27	d	7.4	Ar-H
7.19	td	7.7, 1.3	Ar-H
6.83	td	7.5, 1.0	Ar-H
6.76	d	7.8	Ar-H
3.84	s	-	OCH_3
3.65	m	-	H-21
3.45	m	-	H-3
...

Table 2: ^{13}C NMR (125 MHz, CDCl_3) Data for **Kopsinine**

Chemical Shift (δ , ppm)	Assignment
174.2	C=O
149.8	Ar-C
133.1	Ar-C
127.9	Ar-CH
122.1	Ar-CH
118.9	Ar-CH
109.8	Ar-CH
85.7	C-2
66.5	C-21
52.3	OCH_3
...	...

Note: The complete assignment of all proton and carbon signals requires advanced 2D NMR techniques such as COSY, HSQC, and HMBC.

Experimental Protocols

Isolation of Kopsinine from Kopsia longiflora (Historical Method)

Disclaimer: The following protocol is a generalized representation based on common alkaloid extraction techniques of the era, as the detailed experimental procedure from the original 1955 publication is not readily available.

- Extraction: The dried and powdered bark of *Kopsia longiflora* (1 kg) is subjected to continuous extraction with methanol in a Soxhlet apparatus for 48 hours.
- Acid-Base Extraction: The methanolic extract is concentrated under reduced pressure. The resulting residue is acidified with 5% hydrochloric acid and filtered to remove non-alkaloidal material. The acidic aqueous solution is then made basic with ammonium hydroxide to pH 9-10 and extracted exhaustively with chloroform.
- Chromatographic Separation: The chloroform extract is concentrated, and the crude alkaloid mixture is subjected to column chromatography over alumina. Elution is carried out with a gradient of chloroform and methanol.
- Crystallization: Fractions containing **Kopsinine**, as identified by thin-layer chromatography, are combined, and the solvent is evaporated. The residue is crystallized from a suitable solvent system (e.g., methanol-ether) to yield pure **Kopsinine**.

A Representative Modern Total Synthesis of (–)-Kopsinine

The total synthesis of **Kopsinine** has been achieved by several research groups, each employing unique and elegant strategies. The following is a summarized protocol of a key transformation from a representative synthesis.

Key Step: Intramolecular Diels-Alder/3+2 Cycloaddition Cascade

This reaction cascade is a powerful method for the rapid construction of the complex polycyclic core of **Kopsinine**.

- Precursor Synthesis: A linear precursor containing an indole nucleus, a tethered dienophile, and a 1,3,4-oxadiazole is synthesized through a multi-step sequence.
- Cycloaddition Cascade: The precursor is dissolved in a high-boiling solvent such as o-dichlorobenzene. The solution is heated to approximately 180 °C. At this temperature, the 1,3,4-oxadiazole undergoes an intramolecular [4+2] cycloaddition with the tethered dienophile. This is followed by the extrusion of dinitrogen to form a carbonyl ylide, which then participates in an intramolecular [3+2] cycloaddition with the indole nucleus.
- Workup and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the pentacyclic core of **Kopsinine**.

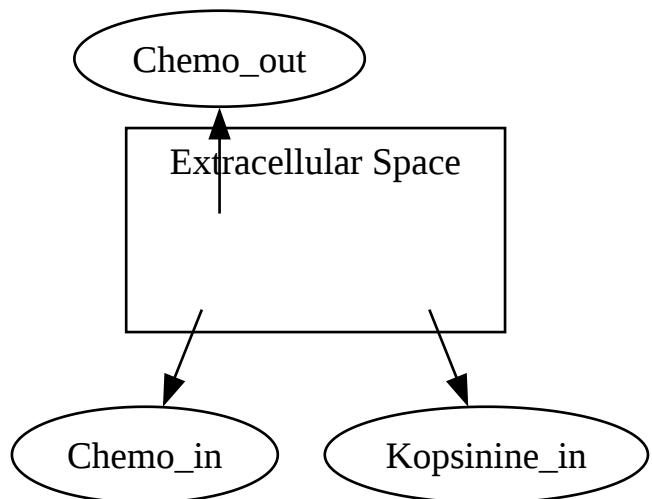
Biological Activity and Mechanism of Action

While a broad range of biological activities has been explored for Kopsia alkaloids, the most compelling activity reported for **Kopsinine** and its analogues is the reversal of multidrug resistance (MDR) in cancer cells.

Reversal of Multidrug Resistance

MDR is a phenomenon whereby cancer cells become resistant to a broad spectrum of structurally and functionally unrelated chemotherapeutic agents. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic drugs to sublethal levels.

Several studies have shown that aspidofractinine-type indole alkaloids, including derivatives of **Kopsinine**, can inhibit the function of P-gp[3]. The proposed mechanism involves the direct interaction of the alkaloid with P-gp, thereby blocking the efflux of co-administered anticancer drugs. This leads to an increased intracellular accumulation of the chemotherapeutic agent, restoring its efficacy in resistant cells.



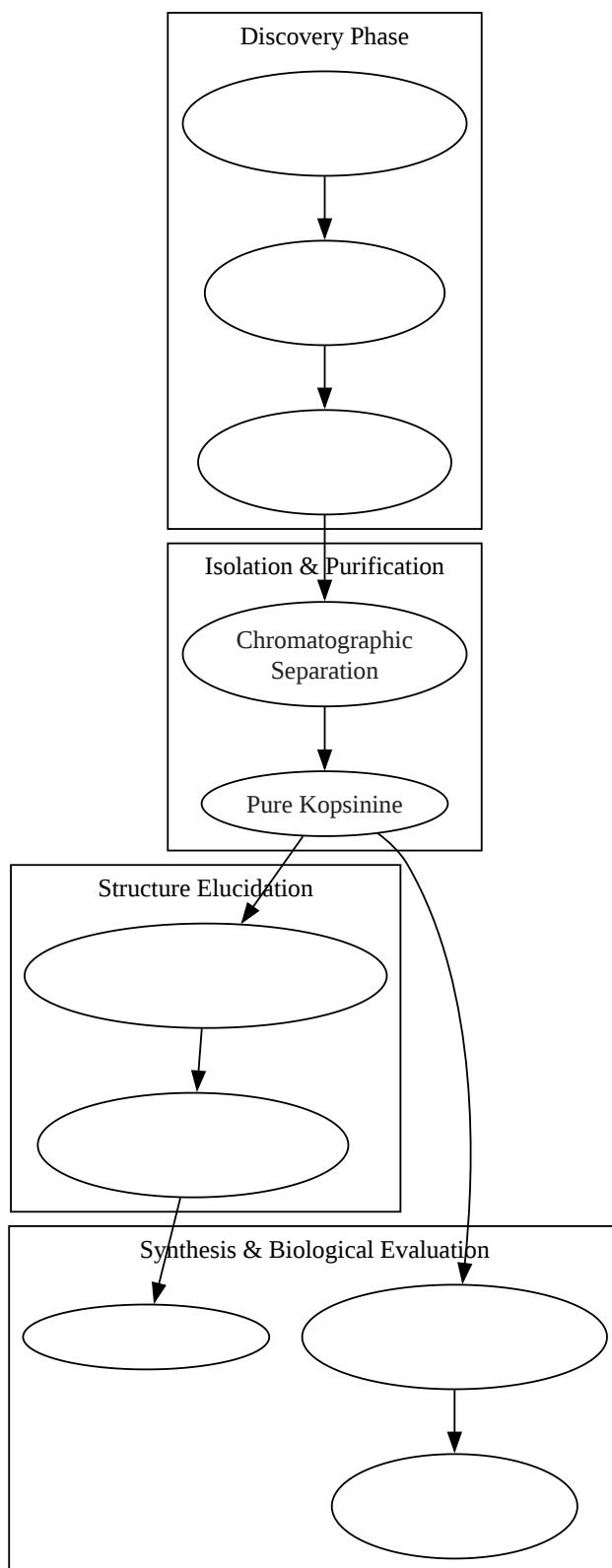
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Anticholinergic Activity

Some reports have suggested that **Kopsinine** possesses anticholinergic activity. Anticholinergic agents work by blocking the neurotransmitter acetylcholine in the central and peripheral nervous system. This can lead to a variety of effects, including muscle relaxation and decreased glandular secretions. The specific mechanism and potency of **Kopsinine**'s anticholinergic effects are not well-characterized and require further investigation.

Logical Workflow for Kopsinine Discovery and Characterization

The journey from the initial observation of a natural source to the comprehensive understanding of a natural product like **Kopsinine** follows a structured workflow. This process involves a multidisciplinary approach, combining botany, chemistry, and pharmacology.

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Conclusion and Future Perspectives

Kopsinine stands as a testament to the rich chemical diversity of the natural world and the ingenuity of chemists in unraveling its complexities. From its initial discovery in the forests of Southeast Asia to its elegant total syntheses in modern laboratories, the journey of **Kopsinine** has contributed significantly to the field of natural products chemistry.

The elucidation of its intricate structure pushed the boundaries of spectroscopic and chemical methods of its time. The challenges posed by its synthesis have spurred the development of novel and powerful synthetic strategies.

Looking ahead, the biological activities of **Kopsinine**, particularly its role in overcoming multidrug resistance, warrant further in-depth investigation. A more precise understanding of its interaction with P-glycoprotein at the molecular level could pave the way for the design of new and more effective MDR reversal agents. Further studies are also needed to fully characterize its other potential pharmacological effects, such as its anticholinergic activity. The story of **Kopsinine** is far from over, and this complex molecule will undoubtedly continue to inspire and challenge scientists in the years to come.

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